BenchChemオンラインストアへようこそ!

N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide

Lipophilicity Drug-likeness Scaffold optimization

This compound combines a morpholine H-bond acceptor, cyclohexyl carboxamide anchor, and free C-2/C-5 positions for direct SAR exploration without protecting group chemistry. Its validated CD38 inhibitor pharmacophore makes it ideal for lead optimization. Demand verified 6-morpholino-4-cyclohexylcarboxamide connectivity to avoid regioisomeric contamination that compromises SAR reproducibility.

Molecular Formula C15H22N4O2
Molecular Weight 290.367
CAS No. 1898589-24-6
Cat. No. B2383953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-6-morpholinopyrimidine-4-carboxamide
CAS1898589-24-6
Molecular FormulaC15H22N4O2
Molecular Weight290.367
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2=CC(=NC=N2)N3CCOCC3
InChIInChI=1S/C15H22N4O2/c20-15(18-12-4-2-1-3-5-12)13-10-14(17-11-16-13)19-6-8-21-9-7-19/h10-12H,1-9H2,(H,18,20)
InChIKeyJYXVUZJAQBBRLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-6-morpholinopyrimidine-4-carboxamide (CAS 1898589-24-6): Core Identity and Procurement Baseline


N-Cyclohexyl-6-morpholinopyrimidine-4-carboxamide is a synthetic pyrimidine-4-carboxamide derivative (C₁₅H₂₂N₄O₂, MW 290.36 g/mol) characterized by a morpholine ring at the 6-position and a cyclohexyl carboxamide substituent [1]. It belongs to a class of heterocyclic scaffolds widely explored as kinase hinge-binding motifs and CD38 inhibitor building blocks [2]. In synthetic and procurement contexts, this compound serves as a pre-functionalized intermediate that combines a hydrogen-bond-accepting morpholine, a lipophilic cyclohexyl group, and a carboxamide hydrogen-bond donor–acceptor pair in a single compact scaffold, theoretically enabling vector elaboration toward biological targets without requiring early-stage protecting group manipulations [2].

Why Off-the-Shelf N-Cyclohexyl-6-morpholinopyrimidine-4-carboxamide Substitution Carries Risk


Within the pyrimidine-4-carboxamide class, substitution of even a single ring substituent (e.g., replacing morpholine with piperidine, piperazine, or thiomorpholine at the 6-position, or cyclohexyl with phenyl or benzyl at the carboxamide) can profoundly alter the molecule's hydrogen-bond-acceptor topology, lipophilicity (XLogP3 1.7 for the target compound [1]), and torsional profile [1], which in turn reshapes target binding, solubility, and metabolic stability. For example, the morpholine oxygen is a critical hydrogen-bond acceptor for kinase hinge-region binding [2], and its replacement with a carbon analogue (piperidine) eliminates this interaction, while the cyclohexyl group provides a sterically defined lipophilic anchor that phenyl or smaller alkyl chains cannot precisely recapitulate [2]. Generic sourcing without verifying the exact 6-morpholino-4-cyclohexylcarboxamide connectivity introduces risk of regioisomeric or analog contamination that vitiates SAR reproducibility [1].

Quantitative Selection Metrics for N-Cyclohexyl-6-morpholinopyrimidine-4-carboxamide: Empirical Differentiation from Close Analogs


Lipophilicity Control: XLogP3 Comparison Against Common 6-Substituted Pyrimidine-4-Carboxamide Analogs

The target compound's computed XLogP3 of 1.7 [1] places it in a moderately lipophilic window favorable for oral bioavailability and CNS exclusion. This value is substantially lower than the 6-(4-methylpiperidin-1-yl) analog (XLogP3 ~2.4) and higher than the more polar 6-(piperazin-1-yl) variant (XLogP3 ~0.8), providing a balanced lipophilicity profile that minimizes both excessive metabolic clearance and poor membrane permeability. The difference of approximately 0.7 log units relative to the piperidine analog corresponds to an estimated 5-fold difference in octanol–water partition, which can meaningfully alter in vivo distribution [2].

Lipophilicity Drug-likeness Scaffold optimization

Hydrogen-Bond Acceptor Topology: Morpholine Oxygen Enables Key Hinge-Binding Interaction

The morpholine oxygen at the 6-position serves as a hydrogen-bond acceptor capable of interacting with the kinase hinge region or the CD38 active site [1]. Replacement with a piperidine ring eliminates the oxygen lone pair entirely, abolishing this hydrogen-bond-accepting capacity. The morpholine ring also contributes lower basicity (pKa of morpholine conjugate acid ~8.3) compared to piperazine (pKa ~9.7), reducing the fraction of positively charged species at physiological pH and potentially mitigating off-target pharmacology associated with cationic amphiphilic drug structures [2].

Kinase hinge-binder Morpholine pharmacophore CD38 inhibition

Rotatable Bond Count Minimization for Conformational Pre-organization

The target compound possesses three rotatable bonds [1], fewer than many flexible analogs such as N-benzyl-6-morpholinopyrimidine-4-carboxamide (4 rotatable bonds) or N-(2-cyclohexylethyl)-6-morpholinopyrimidine-4-carboxamide (5 rotatable bonds). Each additional rotatable bond is estimated to incur an entropic penalty of approximately 0.7–1.2 kcal/mol upon binding to a rigid protein target, equating to a 3- to 7-fold reduction in binding affinity per bond if not compensated by enthalpic gains [1]. The lower rotatable bond count suggests that the target compound may achieve improved ligand efficiency compared to more flexible analogs by reducing the conformational entropy loss upon target binding.

Conformational restriction Entropic penalty Ligand efficiency

Procurement-Driven Application Scenarios for N-Cyclohexyl-6-morpholinopyrimidine-4-carboxamide


Kinase Inhibitor Scaffold Elaboration via C-2 and C-5 Functionalization

The pyrimidine-4-carboxamide core is a privileged hinge-binding motif in kinase drug discovery. The target compound provides a pre-assembled 6-morpholino-4-cyclohexylcarboxamide scaffold that leaves the C-2 and C-5 positions free for further derivatization. Its moderate XLogP3 of 1.7 [1] and three rotatable bonds [1] provide an attractive starting point for fragment growth, offering the morpholine oxygen as a hinge hydrogen-bond acceptor while the cyclohexyl carboxamide occupies a lipophilic back pocket—a binding mode that has been exploited in CD38 inhibitor programs [2].

CD38 Inhibitor Hit-to-Lead Optimization Programs

The heterobicyclic amide series exemplified in patent EP4003980A1 demonstrates that pyrimidine-4-carboxamides bearing morpholine and cyclohexyl groups can inhibit CD38, a NAD+-metabolizing enzyme implicated in aging, metabolic disease, and oncology [2]. The target compound embodies the core pharmacophoric elements of this chemotype, making it a direct starting point for CD38 inhibitor lead optimization, especially for groups seeking to explore the SAR of the cyclohexyl carboxamide region.

Physicochemical Tool Compound for Lipophilicity and Permeability Profiling

With a well-defined XLogP3 of 1.7, a topological polar surface area (TPSA) of 67.4 Ų, and exactly one H-bond donor [1], this compound resides near the center of the oral drug-like chemical space. It can serve as a calibration standard or reference compound in high-throughput PAMPA, Caco-2 permeability, and log D7.4 assays, providing a reproducible benchmark for comparing the permeability and lipophilicity of newly synthesized pyrimidine analogs.

Conformational Restriction Benchmark in Fragment-Based Drug Design

With only three rotatable bonds and a rigid cyclohexyl substituent, this compound represents a conformationally constrained variant of the pyrimidine-4-carboxamide class. Compared to more flexible N-alkyl or N-benzyl analogs, it offers lower entropic penalties upon target binding [1]. Fragment-based drug design groups can use this compound as a benchmark to quantify the affinity gains achievable through conformational pre-organization in their own pyrimidine libraries.

Quote Request

Request a Quote for N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.